Chloromethyl octanoate

概要

説明

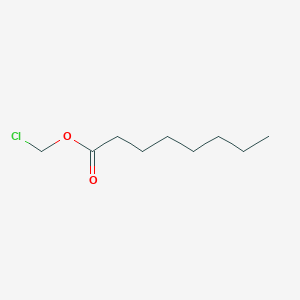

Chloromethyl octanoate is an organic compound with the molecular formula C9H17ClO2. It is an ester derived from octanoic acid and chloromethanol. This compound is known for its applications in organic synthesis and various industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: Chloromethyl octanoate can be synthesized through the esterification of octanoic acid with chloromethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of octanoic acid and chloromethanol into a reactor, where they are mixed with a catalyst and heated to the required temperature. The product is then purified through distillation to obtain high-purity this compound.

化学反応の分析

Hydrolysis Reactions

Chloromethyl octanoate undergoes hydrolysis to produce octanoic acid and chloromethanol. This reaction is critical in subsurface applications, where the compound acts as a "delayed acid" that releases acidic components after controlled hydrolysis. The process is catalyzed by water and acid/base, with the hydrolysis rate potentially modulated for industrial use .

Key Products :

-

Octanoic acid : A carboxylic acid derived from the ester cleavage.

-

Chloromethanol : A chlorinated alcohol released during hydrolysis.

Research Findings

-

Subsurface Applications : this compound and related chloromethyl alkanoates (e.g., chloromethyl pentanoate) are identified as additives in hydraulic fracturing operations. Their hydrolytic cleavage releases acidic moieties, suggesting intentional use for delayed acid generation in subsurface environments .

-

Mechanistic Insights : The controlled hydrolysis rate allows for timed release of acidic components, which may influence subsurface chemical processes .

Structural Context

This compound’s structure (C₉H₁₇ClO₂) includes a chloromethyl group (-CH₂Cl) esterified to octanoic acid. This chlorinated ester functionality enhances its reactivity compared to non-chlorinated analogs like methyl octanoate .

科学的研究の応用

Scientific Research Applications

Chloromethyl octanoate has several key applications across different scientific fields:

Organic Synthesis

- Intermediate in Chemical Reactions : It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity due to the chloromethyl group enhances its utility in nucleophilic substitution reactions.

Biochemical Studies

- Enzyme-Catalyzed Reactions : The compound is utilized in biochemical assays to study enzyme-catalyzed hydrolysis reactions. It acts as a substrate, allowing researchers to investigate the kinetics and mechanisms of enzyme activity .

Drug Delivery Systems

- Enhanced Solubility : this compound has potential applications in drug delivery systems due to its ability to form esters with bioactive molecules, thereby improving their solubility and stability .

Industrial Applications

- Production of Specialty Chemicals : The compound is employed in the production of specialty chemicals, flavors, and fragrances, leveraging its chemical properties to create desired products.

Case Study 1: Biochemical Assays

In a study investigating the reactivity of this compound with different nucleophiles, researchers found significant variations in reactivity based on the nucleophile used. This indicated potential applications in targeted drug delivery systems where specific interactions can enhance therapeutic efficacy.

Case Study 2: Enzyme-Catalyzed Reactions

Another investigation focused on using this compound as a substrate in enzyme-catalyzed hydrolysis reactions. The findings suggested that this compound could facilitate enzymatic processes, leading to enhanced metabolic pathways relevant for drug metabolism studies.

作用機序

The mechanism of action of chloromethyl octanoate involves its interaction with nucleophiles, leading to the formation of substitution products. The ester group can also undergo hydrolysis in the presence of water and a catalyst, resulting in the formation of octanoic acid and chloromethanol. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and catalysts used.

類似化合物との比較

Methyl octanoate: An ester derived from octanoic acid and methanol.

Ethyl octanoate: An ester derived from octanoic acid and ethanol.

Isoamyl octanoate: An ester derived from octanoic acid and isoamyl alcohol.

Comparison: Chloromethyl octanoate is unique due to the presence of a chloromethyl group, which makes it more reactive in nucleophilic substitution reactions compared to other octanoate esters. This reactivity allows for a broader range of chemical transformations, making it a valuable intermediate in organic synthesis.

生物活性

Chloromethyl octanoate, also known as chloromethyl 7-chloro-octanoate, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, properties, and various biological applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an ester formed from octanoic acid and chloromethanol. Its molecular formula is C₉H₁₉ClO₂, with a molecular weight of approximately 227.128 g/mol. The presence of the chloromethyl group at the 7-position of the octanoate chain contributes to its unique reactivity and potential applications in biochemical studies.

Synthesis

The synthesis of this compound typically involves the esterification of octanoic acid with chloromethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is performed under reflux conditions to ensure complete conversion of reactants into the desired ester. In industrial settings, this process can be scaled up through continuous feeding of reactants into a reactor, followed by purification through distillation .

Biological Activity

This compound exhibits various biological activities, particularly in biochemical studies where it serves as a substrate for enzyme-catalyzed reactions. Its ability to form esters with bioactive molecules enhances their solubility and stability, making it a valuable candidate for drug delivery systems .

Enzyme Interactions

Research indicates that this compound can interact with nucleophiles and participate in hydrolysis and substitution reactions. These interactions are crucial for understanding its mechanisms of action in medicinal chemistry and biochemistry .

Applications in Drug Delivery

The compound's unique properties allow it to be utilized in drug delivery systems. By enhancing the solubility and stability of bioactive molecules, this compound can improve the efficacy of various pharmaceutical formulations. This capability has been demonstrated in several studies focusing on drug design and biochemical assays .

Case Studies

- Biochemical Assays : In one study, this compound was used to investigate its reactivity with different nucleophiles. The results showed significant variations in reactivity based on the nucleophile used, indicating potential applications in targeted drug delivery systems.

- Enzyme-Catalyzed Reactions : Another study explored the role of this compound as a substrate in enzyme-catalyzed hydrolysis reactions. The findings suggested that the compound could facilitate enzymatic processes, leading to enhanced metabolic pathways.

Comparative Analysis

To further understand this compound's biological activity, a comparison with similar compounds is useful:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Methyl octanoate | Ester derived from octanoic acid and methanol | Lacks chlorine substituent; less reactive |

| Ethyl octanoate | Ester derived from octanoic acid and ethanol | Similar reactivity but without chloromethyl group |

| Chloromethyl 6-chloro-octanoate | Similar structure with chlorine at position 6 | Different positioning of chlorine affects reactivity |

This compound's unique reactivity due to the presence of the chloromethyl group distinguishes it from these similar compounds, allowing for a broader range of chemical transformations and applications in organic synthesis .

特性

IUPAC Name |

chloromethyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-9(11)12-8-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCUJOMLYAQHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335452 | |

| Record name | Chloromethyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61413-70-5 | |

| Record name | Chloromethyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。